molecular formula C9H9ClO3 B6166378 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid CAS No. 64562-58-9

2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid

Cat. No.: B6166378
CAS No.: 64562-58-9
M. Wt: 200.62 g/mol
InChI Key: PRGHMLBNXPMBFV-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative characterized by a hydroxyacetic acid backbone with a 3-chloro-2-methylphenyl group at the α-position. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol (see Table 1).

Properties

CAS No.

64562-58-9

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13)

InChI Key

PRGHMLBNXPMBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C(=O)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceuticals.

Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This potential has led to investigations into its use as a chemotherapeutic agent.

Agricultural Applications

Herbicide Development
Due to its structural characteristics, 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid is being studied for its potential use as a herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control while minimizing harm to crops .

Pesticide Formulations
The compound is also being evaluated for inclusion in pesticide formulations. Its efficacy in targeting pests while being less harmful to beneficial insects makes it an attractive option for sustainable agriculture practices .

Material Science

Polymer Synthesis
In material science, 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid serves as a precursor for synthesizing various polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Adhesives and Sealants
The compound has been investigated for use in formulating adhesives and sealants due to its favorable adhesion properties and resistance to environmental factors. This application is particularly relevant in construction and automotive industries .

Table 1: Antimicrobial Activity of 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Table 2: Potential Applications in Agriculture

Application TypeDescriptionBenefits
HerbicidesTarget specific weeds without harming cropsSustainable weed management
PesticidesEffective against pests while safe for beneficial insectsReduced environmental impact

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid against multi-drug resistant bacteria. The results indicated that the compound could serve as a lead compound for new antibiotic development.

Case Study 2: Agricultural Application
In a field trial reported by Johnson et al. (2024), the application of the compound as a herbicide resulted in a significant reduction of weed biomass without adversely affecting crop yield. This study highlights its potential role in integrated pest management systems.

Mechanism of Action

The primary mechanism of action of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, it has been shown to interfere with specific molecular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Notes
2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid C₉H₉ClO₃ 3-Cl, 2-CH₃ 200.62 Parent compound; carboxylic acid form enhances solubility in polar solvents .
2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid C₈H₅ClF₂O₃ 3-Cl, 2-CH₃, 4-F 222.58 Fluorine substituents increase electronegativity, enhancing acidity and potential metabolic stability .
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid C₈H₆Cl₂O₃ 2-Cl, 5-Cl 221.04 Dichloro substitution increases lipophilicity; may alter membrane permeability .
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid C₈H₇FO₃ 2-F, R-configuration 170.14 Stereospecific interactions; fluorine reduces steric bulk compared to chlorine .
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate C₉H₉ClO₃ 3-Cl, methyl ester 200.62 Esterification improves lipophilicity, acting as a prodrug .

Functional Group Modifications

  • Ester Derivatives : Methyl esters, such as Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (C₁₀H₁₁ClO₃, MW 214.65), exhibit enhanced lipid solubility compared to the carboxylic acid form, facilitating cellular uptake .
  • Stereochemistry : The (R)-enantiomer of 2-(2-fluorophenyl)-2-hydroxyacetic acid demonstrates distinct pharmacological behavior due to chiral recognition in enzyme interactions .

Biological Activity

Chemical Identity
2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid, with the CAS number 64562-58-9, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic ring and a hydroxyacetic acid moiety, which may contribute to its biological properties.

The biological activity of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, which may result in therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that chlorinated phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar hydroxyacetic acids have been shown to reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in various models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of related compounds on cancer cell lines, it was found that chlorinated phenolic derivatives could induce apoptosis in tumor cells while sparing normal cells . This highlights the potential for selective targeting in cancer therapy.
  • Animal Models : In vivo studies have indicated that administration of related hydroxyacetic acids can lead to reduced inflammation markers in animal models of arthritis, suggesting a therapeutic role in inflammatory conditions .

Comparative Analysis

Property/Activity2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic AcidRelated Compounds (e.g., Hydroxycinnamic Acids)
AntimicrobialModerateHigh
Anti-inflammatoryPotentially effectiveWell-established
Cytotoxicity in Cancer CellsSelective apoptosis observedVaries by compound
MechanismEnzyme inhibition and receptor modulationCytokine modulation, oxidative stress reduction

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid. These derivatives have been evaluated for their biological activities, revealing enhanced potency against various microbial strains and improved anti-inflammatory effects compared to the parent compound .

Q & A

Q. How to design ecotoxicology assays to assess environmental impact?

  • Test systems : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays (Chlorella vulgaris).
  • Analytical quantification : Employ SPE-LC-MS/MS to measure bioaccumulation factors in simulated aquatic systems .

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